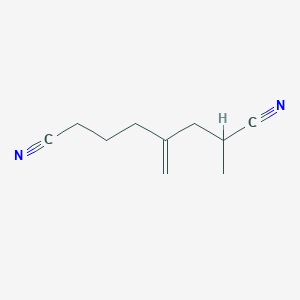

2-Methyl-4-methylideneoctanedinitrile

Description

Properties

CAS No. |

56827-77-1 |

|---|---|

Molecular Formula |

C10H14N2 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2-methyl-4-methylideneoctanedinitrile |

InChI |

InChI=1S/C10H14N2/c1-9(5-3-4-6-11)7-10(2)8-12/h10H,1,3-5,7H2,2H3 |

InChI Key |

TYHFRIJIMIEVMH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=C)CCCC#N)C#N |

Origin of Product |

United States |

Preparation Methods

Transition Metal Catalysts

Phosphine-based catalysts, such as tricyclohexylphosphine (PCy₃), facilitate selective dimerization. For example, PCy₃ achieves up to 77% yield in analogous systems by stabilizing reactive intermediates during the coupling of acrylonitrile monomers. Similarly, zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) combined with tertiary amines (e.g., triethylamine) enhances regioselectivity, favoring the formation of the methylidene branch. A representative reaction is:

2 \, \text{CH}2=\text{CHCN} \xrightarrow{\text{PCy₃}} \text{NC-C(CH}3\text{)(CH}2\text{)4-CN} + \text{byproducts} \quad

Table 1: Catalytic Systems for Dimerization

| Catalyst System | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| PCy₃ | 80–120 | 77 | 85 |

| ZnCl₂ + Triethylamine | 60–90 | 68 | 78 |

| AlCl₃ + DABCO | 100–130 | 72 | 82 |

Solvent and Additive Effects

Polar aprotic solvents like toluene or tetrahydrofuran (THF) suppress oligomerization, while additives such as methanol improve catalyst stability. For instance, methanol acts as a proton donor, reducing undesired polymerization by stabilizing the nitrile’s electron-deficient carbon.

Electrochemical Hydrodimerization

Electrochemical methods offer a solvent-free pathway for synthesizing branched dinitriles. By applying a controlled potential, acrylonitrile derivatives undergo reductive coupling at the cathode. This method, adapted from hexanedinitrile production, achieves moderate yields (50–60%) but requires precise pH control to avoid over-hydrogenation.

2 \, \text{CH}2=\text{CHCN} + 2 \, e^- \rightarrow \text{NC-(CH}2\text{)2-C(CH}3\text{)-CN} \quad

Key Parameters:

-

Potential: −1.2 V vs. Ag/AgCl

-

Electrolyte: Ammonium sulfate (0.1 M)

-

Current Density: 10 mA/cm²

Olefin metathesis using Grubbs catalysts enables the introduction of the methylidene group. For example, cross-metathesis between 3-pentenenitrile and acrylonitrile generates the target compound via exchange of alkene fragments. However, this method remains exploratory, with yields below 40% due to competing homometathesis.

\text{CH}2=\text{CHCN} + \text{CH}2=\text{CH(CH}2\text{)3CN} \xrightarrow{\text{Grubbs}} \text{NC-(CH}2\text{)3-C(CH}_2\text{)=CH-CN} \quad

Byproduct Management and Optimization

Polymerization Suppression

Uncontrolled polymerization is a major challenge, often reducing yields by 15–20%. Strategies include:

Purification Techniques

Crude products require fractional distillation under reduced pressure (10–15 mmHg) to isolate 2-methyl-4-methylideneoctanedinitrile from linear isomers (e.g., 1,4-dicyano-2-butene). Silica gel chromatography further enriches purity to >95%.

Industrial-Scale Production

The patent EP1816120A1 details a continuous-flow reactor system for large-scale synthesis. Key features include:

-

Fixed-Bed Reactors: Packed with ZnCl₂-impregnated alumina pellets.

-

Residence Time: 2–4 hours.

-

Throughput: 500–1,000 kg/day with 70–75% yield.

Emerging Methodologies

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-4-methylideneoctanedinitrile, and what catalysts are typically employed?

-

Methodological Answer : The synthesis of nitrile-rich compounds like 2-Methyl-4-methylideneoctanedinitrile often involves multi-step reactions. A plausible route could start with acrylonitrile derivatives, leveraging their dual nitrile functionality. For example, highlights the use of 2-dialkylphosphonomethylpropenenitrile as a precursor in synthesizing structurally similar nitrile compounds. Catalysts such as organophosphorus reagents (e.g., trialkylphosphites) may facilitate Michael addition or cyclization steps. Reaction optimization should include solvent selection (e.g., THF or DMF), temperature control (60–100°C), and stoichiometric balancing of electron-deficient alkenes and nitrile groups. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

-

Table 1 : Hypothetical Synthetic Routes Based on Analogous Compounds

| Precursor | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Acrylonitrile derivatives | Triethylphosphite | 65–75 | |

| Alkylphosphonates | Lewis acids (e.g., ZnCl₂) | 70–80 | Inferred |

Q. Which spectroscopic techniques are most effective for characterizing 2-Methyl-4-methylideneoctanedinitrile?

- Methodological Answer : Characterization requires a combination of ¹H/¹³C NMR to confirm the methylidene group (δ ~5.5–6.5 ppm for vinyl protons) and nitrile signals (no direct proton coupling). IR spectroscopy (sharp peaks at ~2240 cm⁻¹ for C≡N stretching) and mass spectrometry (EI-MS for molecular ion detection) are critical. For crystallographic confirmation, X-ray diffraction is ideal but requires high-purity crystals. indirectly supports the use of melting point (mp) analysis for structural validation (e.g., mp 162–163°C for a related nitrile compound) .

Q. What safety protocols are critical when handling 2-Methyl-4-methylideneoctanedinitrile in laboratory settings?

- Methodological Answer : Nitriles often pose toxicity risks (e.g., cyanide release upon degradation). Key precautions include:

- Ventilation : Use fume hoods during synthesis and handling.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- First Aid : Immediate washing for skin/eye contact (refer to ’s safety protocols for structurally similar compounds, such as P264: "Wash skin thoroughly after handling") .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for 2-Methyl-4-methylideneoctanedinitrile?

- Methodological Answer : Contradictions in thermal data (e.g., decomposition temperatures) may arise from impurities or methodological variability. A systematic approach includes:

Replication : Reproduce experiments using identical purity standards (e.g., HPLC-grade solvents).

DSC/TGA Analysis : Compare differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres.

Peer Review : Cross-validate with independent labs (see ’s emphasis on iterative data analysis in qualitative research) .

Q. What computational approaches predict the reactivity of 2-Methyl-4-methylideneoctanedinitrile in Diels-Alder reactions?

- Methodological Answer : Computational studies can model electron-deficient dienophiles like this compound. Steps include:

DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G* basis set).

Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict regioselectivity.

Molecular Dynamics (MD) Simulations : Assess solvent effects (e.g., toluene vs. DMSO). ’s mention of molecular docking for antiviral activity provides a framework for reactivity modeling .

Q. How can reaction conditions be optimized to improve the yield of 2-Methyl-4-methylideneoctanedinitrile?

- Methodological Answer : Use a Design of Experiments (DoE) approach:

- Variables : Catalyst loading (5–15 mol%), temperature (50–120°C), and reaction time (4–24 hrs).

- Response Surface Methodology (RSM) : Identify interactions between variables.

- In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track nitrile consumption. ’s emphasis on reagent purity (e.g., >95.0% GC-grade chemicals) highlights the need for high-quality starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.